Efinaconazole Exhibits 11- to 18-Fold Superior Ex Vivo Human Nail Penetration Compared to Ciclopirox and Tavaborole
In a head-to-head ex vivo nail penetration assay using human cadaver toenails, efinaconazole 10% solution demonstrated significantly greater transungual penetration than ciclopirox 8% lacquer and tavaborole 5% solution. The zone of inhibition (ZI) against T. rubrum was 82.1 mm for efinaconazole, compared to 63.5 mm for tavaborole and 7.4 mm for ciclopirox (P<0.001 for both comparisons) [1][2]. Against T. mentagrophytes, ZI values were 63.8 mm for efinaconazole, 39.1 mm for tavaborole, and 3.6 mm for ciclopirox [1][2]. This represents an 11-fold and 18-fold improvement in penetration efficacy against T. rubrum compared to tavaborole and ciclopirox, respectively, and a 1.6-fold and 18-fold improvement against T. mentagrophytes.
| Evidence Dimension | Ex vivo transungual penetration (Zone of Inhibition, ZI) in human cadaver toenails |
|---|---|
| Target Compound Data | Efinaconazole 10% solution: ZI T. rubrum = 82.1 mm; ZI T. mentagrophytes = 63.8 mm |
| Comparator Or Baseline | Tavaborole 5% solution: ZI T. rubrum = 63.5 mm; ZI T. mentagrophytes = 39.1 mm. Ciclopirox 8% lacquer: ZI T. rubrum = 7.4 mm; ZI T. mentagrophytes = 3.6 mm. |
| Quantified Difference | Efinaconazole ZI vs. tavaborole: 1.3× (T. rubrum), 1.6× (T. mentagrophytes); vs. ciclopirox: 11.1× (T. rubrum), 17.7× (T. mentagrophytes). All differences statistically significant (P<0.001). |
| Conditions | Human cadaverous toenails; agar plates seeded with clinical isolates of T. rubrum or T. mentagrophytes; 7-day incubation. |
Why This Matters
This demonstrates that efinaconazole can deliver a fungicidal concentration of drug through the nail barrier far more effectively than its direct competitors, which is a critical determinant of clinical efficacy.
- [1] PMC Article: Transungual Penetration and Antifungal Activity of Prescription and Over-the-Counter Topical Antifungals: Ex Vivo Comparison. (2024). Dermatology and Therapy, 14(9):2495–2507. View Source
- [2] Elabbasi, A., et al. (2025). Topical Antifungals for Onychomycosis: In Vitro Antifungal Activity, Ex Vivo Nail Penetration, and Clinical Efficacy. SKIN The Journal of Cutaneous Medicine. View Source
